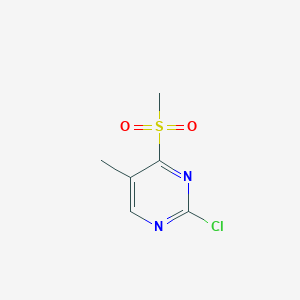

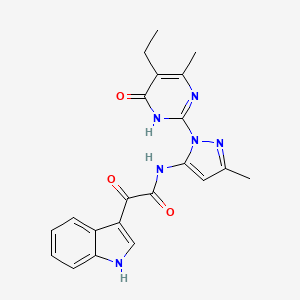

![molecular formula C17H10N2O3S B2871266 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole CAS No. 68118-84-3](/img/structure/B2871266.png)

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole” is a furan-derived compound. Furan derivatives are known for their wide range of biological activities, including antimicrobial, anticonvulsant, anticancer, and tuberculostatic properties . This particular compound has been found to interact with the protein aldose reductase .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(2-nitrophenyl)furfural, a related compound, involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which is oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For instance, a related compound, 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Chemical Reactions Analysis

The chemical reactions involving this compound could include electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide could lead to the formation of quaternization product at the pyridine nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the thermodynamic properties of a related compound, 5-(2-nitrophenyl)furan-2-carbaldehyde, were determined using the Clapeyron–Clausius equation, from which the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of the compound were calculated .Aplicaciones Científicas De Investigación

Pharmacological Potential and Biological Activity

Research has shown that compounds like 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole possess significant pharmacological activities, including antimicrobial, antiproliferative, and DNA-binding properties. For instance, novel diamidino-substituted derivatives of phenyl benzothiazolyl and dibenzothiazolyl furans and thiophenes were evaluated for their antiproliferative activity on tumor cell lines, demonstrating strong effects in a concentration-dependent manner, with some compounds showing preference for binding to AT-rich sites in DNA sequences and indicating potential as antitumor agents (Racané et al., 2010).

Synthesis and Chemical Properties

The synthesis of related benzothiazole derivatives has been a focus of research, aiming to develop compounds with enhanced biological activities. One study described the efficient synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes, which are key intermediates in producing various pharmacologically active molecules (Palmieri et al., 2010). Another research effort detailed the synthesis of new cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes, showcasing the versatility of benzothiazole derivatives in organic synthesis (Racané et al., 2003).

Mechanism of Action and Target Identification

Studies have also investigated the mechanism of action of benzothiazole derivatives, including their interactions with biological targets. For instance, the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles were explored, revealing selective activity against various cancer cell lines and suggesting a novel mechanism of action that may involve metabolic transformations (Shi et al., 1996). This highlights the potential for benzothiazole derivatives in developing new anticancer therapies.

Direcciones Futuras

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in medicine and other fields . Additionally, more studies could be conducted to gain a deeper understanding of its biochemical functions and its interactions with various biological targets .

Propiedades

IUPAC Name |

2-[5-(3-nitrophenyl)furan-2-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3S/c20-19(21)12-5-3-4-11(10-12)14-8-9-15(22-14)17-18-13-6-1-2-7-16(13)23-17/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPDISQPBTUYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

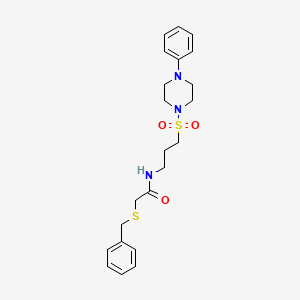

![5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2871185.png)

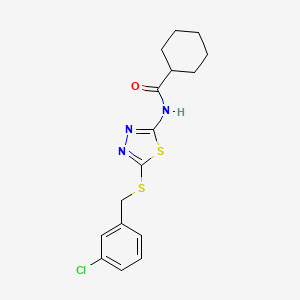

![1-[(3-chlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2871187.png)

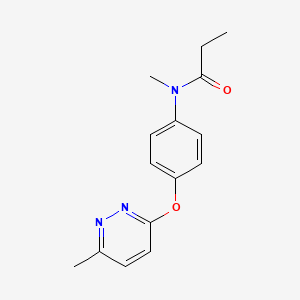

![6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2871189.png)

![N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2871193.png)

![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2871202.png)

![2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2871203.png)